molecular formula C11H12ClN3O B6147203 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride CAS No. 2639431-63-1

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride

Cat. No.: B6147203
CAS No.: 2639431-63-1
M. Wt: 237.7
InChI Key:
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Description

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is a chemical compound that features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an aniline moiety

Preparation Methods

The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The aniline moiety allows for substitution reactions, where different substituents can be introduced under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The compound’s ability to form hydrogen bonds and its electronic properties play a crucial role in its mechanism of action .

Comparison with Similar Compounds

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

2639431-63-1

Molecular Formula

C11H12ClN3O

Molecular Weight

237.7

Purity

95

Origin of Product

United States

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